molecular formula C11H14N2O3 B3043961 3-(3,3-Dimethylureido)phenylacetic acid CAS No. 959577-84-5

3-(3,3-Dimethylureido)phenylacetic acid

Cat. No. B3043961
CAS RN: 959577-84-5
M. Wt: 222.24 g/mol
InChI Key: UUJIUFVJIVGLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Dimethylureido)phenylacetic acid , also known by its IUPAC name 2-[3-(dimethylcarbamoylamino)phenyl]acetic acid , is a research chemical with the molecular formula C₁₁H₁₄N₂O₃ . It serves as a building block in synthetic chemistry and finds applications in various scientific investigations .


Synthesis Analysis

The synthetic route for 3-(3,3-Dimethylureido)phenylacetic acid involves the condensation of an appropriate amine with phenylacetic acid, followed by the introduction of a dimethylureido group. Detailed synthetic methods and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring attached to an acetic acid moiety. The ureido group (N-CO-N) is positioned at the para position of the phenyl ring. Here’s the canonical SMILES representation: CN(C)C(=O)NC1=CC=CC(=C1)CC(=O)O . The compound contains 16 non-hydrogen atoms, 8 multiple bonds, and 3 rotatable bonds .

Scientific Research Applications

Phototrigger Applications

Research has explored the utility of substituents like 3-methoxy on photoremovable protecting groups, extending the absorption range and facilitating the release of amino acids upon irradiation. Such advancements indicate potential applications of derivatives like 3-(3,3-Dimethylureido)phenylacetic acid in developing new phototriggers that could be used for controlled drug release or photoactivated therapies (Conrad et al., 2000).

Metabolic Analysis

High-performance liquid chromatography/mass spectrometry (HPLC/MS) and proton nuclear magnetic resonance (1H NMR) spectroscopy have been utilized for kinetic analysis of acyl glucuronide (AG) isomerisation and hydrolysis of phenylacetic acids. This research highlights the metabolic pathways of phenylacetic acid derivatives, offering insights into drug metabolism and potentially guiding the design of more stable pharmaceuticals (Karlsson et al., 2010).

Catalysis and Functionalization

Developments in pyridine-based U-shaped templates have enabled meta-C-H functionalizations of phenylacetic acid scaffolds. This technique opens avenues for synthesizing complex molecules through cross-coupling reactions, essential in pharmaceutical synthesis and material science (Jin et al., 2018).

Covalent Binding Studies

Investigations into the covalent binding of phenylacetic acid to protein in rat hepatocytes reveal insights into drug-protein interactions. Understanding such mechanisms is crucial for assessing drug toxicity and designing safer pharmaceutical compounds (Grillo & Lohr, 2009).

Photodecarboxylation Studies

Studies on CF3-substituted phenylacetic and mandelic acids demonstrate efficient photodecarboxylation, leading to the formation of benzylic carbanions. Such reactions have implications in organic synthesis, potentially aiding in the development of environmentally friendly synthetic methodologies (Burns & Lukeman, 2010).

Antidementia Effects

Research into new Zn(II) coordination polymers derived from phenylacetic acid derivatives shows potential antidementia effects. Such findings could contribute to the development of novel therapeutic agents for treating neurodegenerative diseases (Han et al., 2016).

properties

IUPAC Name

2-[3-(dimethylcarbamoylamino)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)11(16)12-9-5-3-4-8(6-9)7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJIUFVJIVGLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Dimethylureido)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 3
Reactant of Route 3
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 4
Reactant of Route 4
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-(3,3-Dimethylureido)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.